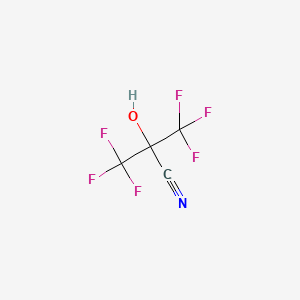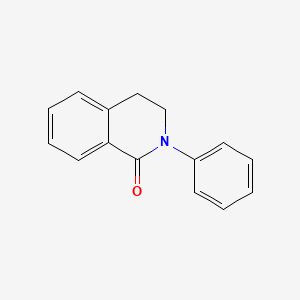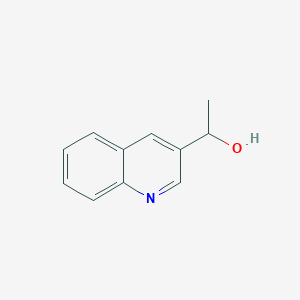
2-(Carboxymethyl)-5-methylbenzoic acid
概要
説明
Carboxymethyl compounds are derivatives of carboxylic acids where a hydroxyl group has been replaced by a carboxymethyl group (-CH2-COOH). In the case of “2-(Carboxymethyl)-5-methylbenzoic acid”, this compound would be a derivative of benzoic acid, which is a simple aromatic carboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring (the base structure of benzoic acid) with a carboxymethyl group (-CH2-COOH) attached at the 2-position and a methyl group (-CH3) attached at the 5-position .Chemical Reactions Analysis
Carboxymethyl compounds, like “this compound”, can participate in various chemical reactions. They can act as weak acids, donating a proton from the carboxyl group, or they can undergo reactions at the aromatic ring or the methyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Carboxymethyl compounds are generally soluble in water due to their polar carboxyl groups .科学的研究の応用
Synthesis and Characterization
2-(Carboxymethyl)-5-methylbenzoic acid has been utilized in the synthesis and characterization of various compounds. For instance, it is involved in the synthesis of Chloranthraniliprole, a compound used in agricultural practices, by undergoing a series of chemical reactions including hydrogenation, chlorination, and aminolysis (Zheng Jian-hong, 2012). Similarly, its derivatives have been synthesized for the purpose of identifying aromatic constituents in calichemicin antibiotics, which are significant in pharmaceutical research (K. V. Laak & H. Scharf, 1989).
Coordination Chemistry
In coordination chemistry, derivatives of this compound have been used to create new ligands for metal complexes. These ligands have been shown to support copper(II) paddlewheel-like structures, indicating their potential in developing novel coordination compounds with unique structural and magnetic properties (Antoine Gomila et al., 2014).
Reactivity Studies
The reactivity of this compound and its derivatives has been extensively studied. Research has investigated the effects of substituents on the reactivity of its carboxyl group. These studies provide valuable insights into the chemical behavior of this compound and its derivatives under various conditions (J. Roberts & C. M. Regan, 1954).
Biological Applications
In biological applications, compounds related to this compound have been used in the synthesis of intermediates for anti-cancer drugs. These intermediates play a crucial role in the development of drugs that inhibit key enzymes like thymidylate synthase, essential in cancer treatment (Cao Sheng-li, 2004).
Coordination Polymers
The compound has also been involved in the creation of coordination polymers. For example, cobalt complexes using derivatives of this compound have been synthesized, exhibiting unique three-dimensional structures and highlighting the compound's role in the development of new materials (V. Pedireddi & S. Varughese, 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(carboxymethyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-2-3-7(5-9(11)12)8(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLGCMZUBYKXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3149655.png)
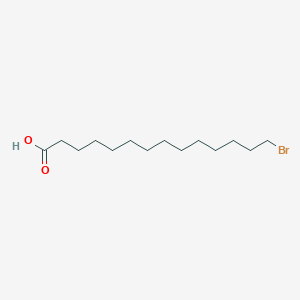
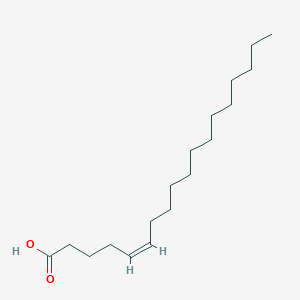
![2,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3149674.png)
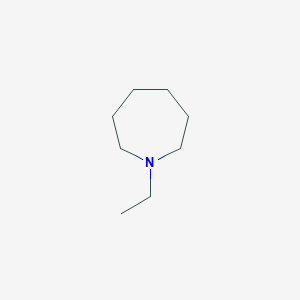
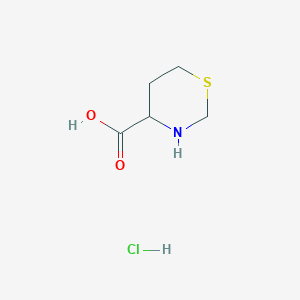
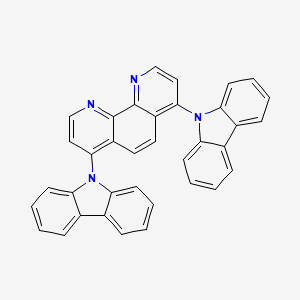

![4-[(Methylamino)methyl]benzoic acid hydrochloride](/img/structure/B3149710.png)
